Piperazine, 1-benzoyl-4-piperonyl-
Overview
Description
Piperazine, 1-benzoyl-4-piperonyl-, is a compound belonging to the class of piperazines, which are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. Piperazines are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-benzoyl-4-piperonyl-, typically involves the condensation of piperazine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by providing precise control over reaction conditions such as temperature, pressure, and reactant flow rates. The use of coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can further improve the reaction kinetics and selectivity .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-benzoyl-4-piperonyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted piperazines, benzoyl derivatives, and other functionalized compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Piperazine, 1-benzoyl-4-piperonyl-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 1-benzoyl-4-piperonyl-, involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasitic worms.
Pathways Involved: In cancer cells, it induces apoptosis through the intrinsic mitochondrial pathway, involving the activation of caspase-3 and caspase-9, and the release of cytochrome c.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Another piperazine derivative with similar structural features but different pharmacological properties.
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine: A compound with similar benzoyl and piperazine moieties but different substituents, showing distinct biological activities.
Uniqueness
Piperazine, 1-benzoyl-4-piperonyl-, is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(16-4-2-1-3-5-16)21-10-8-20(9-11-21)13-15-6-7-17-18(12-15)24-14-23-17/h1-7,12H,8-11,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCSDUJWVPJYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217925 | |
Record name | Piperazine, 1-benzoyl-4-piperonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-59-7 | |
Record name | Piperazine, 1-benzoyl-4-piperonyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006761597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-benzoyl-4-piperonyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10217925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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